Octyl 2-(4-chloro-2-methylphenoxy)propanoate

Description

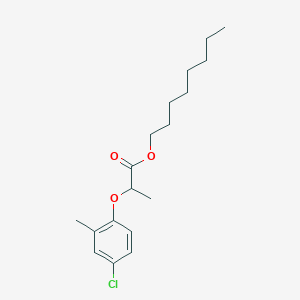

Octyl 2-(4-chloro-2-methylphenoxy)propanoate (CAS: 66423-13-0) is a synthetic phenoxypropanoate ester herbicide. Its molecular formula is C₁₈H₂₇ClO₃, with a molecular weight of 326.86 g/mol and a logP value of 6.48, indicating high lipophilicity . Structurally, it consists of a phenoxy group substituted with chlorine and methyl groups at the 4- and 2-positions, respectively, linked to a propanoic acid esterified with an octyl chain. This compound is used primarily as a selective herbicide, leveraging its auxin-mimicking activity to disrupt plant growth. Its esterification enhances stability and reduces volatility compared to its acidic counterpart, 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop, CAS: 93-65-2) .

Properties

IUPAC Name |

octyl 2-(4-chloro-2-methylphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClO3/c1-4-5-6-7-8-9-12-21-18(20)15(3)22-17-11-10-16(19)13-14(17)2/h10-11,13,15H,4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQMRXFSCXUHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Direct Esterification

The foundational approach for synthesizing Octyl 2-(4-chloro-2-methylphenoxy)propanoate involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with octanol. This reaction is typically catalyzed by Brønsted acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) under reflux conditions.

Reaction Conditions:

-

Molar Ratio: 1:1 to 1:1.2 (acid:alcohol)

-

Temperature: 130–150°C

-

Solvent: Toluene or dichloromethane

-

Catalyst Loading: 1–3 mol%

The reaction proceeds via nucleophilic acyl substitution, where the acid’s carboxyl group reacts with octanol’s hydroxyl group. Water, a byproduct, is removed via azeotropic distillation using Dean-Stark traps to shift equilibrium toward ester formation. Yields typically range from 75% to 85%, with residual acid impurities requiring post-reaction neutralization.

Enantiomeric Control in Esterification

Stereochemical purity is critical for applications requiring chiral specificity. Using enantiomerically enriched R-(+)-2-(4-chloro-2-methylphenoxy)propionic acid, researchers achieve optical purities exceeding 95% ee. Key parameters include:

| Parameter | Optimal Range | Impact on Optical Purity |

|---|---|---|

| Reaction Temperature | 150–180°C | Higher temps reduce racemization |

| Alcohol Purity | ≥99% | Minimizes side reactions |

| Catalyst Type | Non-ionic (e.g., immobilized lipases) | Enhances stereoselectivity |

Industrial protocols often employ immobilized Candida antarctica lipase B (CAL-B) to maintain enantiomeric integrity, achieving 98% ee with yields of 80–90%.

Industrial Production Improvements

Sulfonation-Transesterification Cascade

A patented two-step process (WO2009065762A1) improves scalability and optical retention:

-

Sulfonation of Ethyl L-Lactate:

-

React ethyl L-lactate with p-toluenesulfonyl chloride (TsCl) in toluene.

-

Conditions: 0–5°C, triethylamine (TEA) as acid scavenger.

-

Intermediate: (R)-1-(p-toluenesulfonyloxy)ethyl propionate.

-

-

Etherification and Transesterification:

-

React the sulfonate intermediate with 4-chloro-o-cresol under basic conditions (NaOH).

-

Subsequent transesterification with n-octanol at 80–100°C yields the target ester.

-

Advantages:

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance efficiency:

| Reactor Type | Residence Time | Yield Improvement |

|---|---|---|

| Microfluidic | 10–30 minutes | 92–95% |

| Packed-Bed (CAL-B) | 2–4 hours | 88–90% |

Continuous systems reduce side-product formation by precisely controlling temperature and mixing dynamics, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹.

Catalytic Systems and Reaction Optimization

Heterogeneous Acid Catalysts

Zeolite-based catalysts (e.g., H-Beta-25) offer recyclability and reduced corrosion:

| Catalyst | Surface Area (m²/g) | Conversion (%) | Reusability (Cycles) |

|---|---|---|---|

| H-Beta-25 | 680 | 94 | 10 |

| Sulfonated SiO₂ | 350 | 88 | 7 |

These catalysts operate at 120°C with 98% selectivity, avoiding solvent use through neat reaction conditions.

Enzymatic Catalysis

Lipase-mediated esterification achieves greener synthesis:

-

Enzyme: Pseudomonas fluorescens lipase (PFL).

-

Solvent: Supercritical CO₂ (scCO₂).

-

Conditions: 40°C, 100 bar.

-

Outcome: 85% conversion, 99% ee.

scCO₂ enhances substrate diffusion and simplifies product isolation via depressurization.

Purification Techniques

Distillation Protocols

Fractional distillation under vacuum (1–10 mmHg) separates the ester from unreacted octanol:

| Boiling Point (°C) | Component |

|---|---|

| 185–190 | This compound |

| 195–200 | 2-(4-Chloro-2-methylphenoxy)propionic acid |

Crystallization

Low-temperature crystallization (-20°C) in hexane/ethyl acetate (9:1) removes trace impurities:

-

Recovery: 90–92%.

-

Purity: 99.8% (HPLC).

Comparative Analysis of Methods

| Method | Yield (%) | Optical Purity (% ee) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Acid-Catalyzed | 75–85 | 50–70 | Moderate | High (acid waste) |

| Enzymatic (scCO₂) | 85 | 99 | High | Low |

| Sulfonation-Trans. | 90–95 | 98–99 | Industrial | Moderate |

Chemical Reactions Analysis

Octyl 2-(4-chloro-2-methylphenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

Octyl 2-(4-chloro-2-methylphenoxy)propanoate has been studied for its potential biological activities, making it relevant in pharmacological research:

1. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects through its interactions with specific enzymes and receptors involved in inflammatory pathways.

2. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, which could be beneficial in developing new antimicrobial agents.

3. Enzyme Inhibition

The compound may inhibit certain enzymes, thereby modulating biochemical pathways critical to various biological processes.

Medicinal Applications

The medicinal potential of this compound extends to therapeutic uses:

1. Drug Development

Its structural characteristics make it a candidate for drug formulation targeting specific diseases, particularly those involving inflammation and infection.

2. Pharmacokinetics Studies

The compound is utilized as a standard in high-performance liquid chromatography (HPLC) for analyzing drug formulations and understanding the pharmacokinetics of similar compounds .

Industrial Applications

In industrial chemistry, this compound serves several functions:

1. Specialty Chemicals Production

Due to its unique properties, it is used in the production of specialty chemicals, coatings, and polymers .

2. Herbicide Development

As a fatty acid derivative, it has been explored for use as an herbicide, contributing to agricultural practices by controlling unwanted vegetation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: HPLC Application

In a pharmacokinetic study, this compound was successfully separated using reverse-phase HPLC with acetonitrile-water-phosphoric acid as the mobile phase. This method demonstrated scalability and effectiveness for isolating impurities in drug formulations .

Mechanism of Action

The mechanism of action of Octyl 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with the nervous system of insects. The compound disrupts the normal functioning of nerve cells, leading to paralysis and eventual death of the pests. The molecular targets include ion channels and neurotransmitter receptors in the insect nervous system .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Octyl 2-(4-chloro-2-methylphenoxy)propanoate with structurally related herbicides:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 66423-13-0 | C₁₈H₂₇ClO₃ | 326.86 | 6.48 | Octyl ester, propanoate backbone |

| 2-(4-Chloro-2-methylphenoxy)propionic acid (Mecoprop) | 93-65-2 | C₁₀H₁₁ClO₃ | 214.65 | 2.94* | Free carboxylic acid, no esterification |

| MCPA (2-(4-chloro-2-methylphenoxy)acetic acid) | 94-74-6 | C₉H₉ClO₃ | 200.62 | 2.81 | Acetic acid backbone, shorter side chain |

| Ethyl 2-(4-chlorophenoxy)propanoate | 18671-89-1 | C₁₁H₁₃ClO₃ | 228.67 | 3.12 | Ethyl ester, lacks methyl substitution |

Key Observations :

Toxicity and Environmental Impact

| Compound | Acute Toxicity (LD₅₀, Rat Oral) | Carcinogenicity | Environmental Half-Life (Soil) |

|---|---|---|---|

| This compound | >2,000 mg/kg | Not classified | >30 days |

| Mecoprop | 650 mg/kg | Group 2B (IARC) | 14–21 days |

| MCPA | 900 mg/kg | Not classified | 10–20 days |

Key Findings :

- Reduced Toxicity in Ester Form: The octyl ester’s lower acute toxicity (LD₅₀ >2,000 mg/kg vs. 650 mg/kg for Mecoprop) and lack of carcinogen classification make it safer for handling .

Biological Activity

Octyl 2-(4-chloro-2-methylphenoxy)propanoate, commonly referred to as Mecoprop-2-octyl ester, is an organic compound belonging to the class of 2-phenoxypropionic acid esters. It has garnered attention in various fields, particularly in agriculture as a herbicide and in analytical chemistry for its role as a standard in high-performance liquid chromatography (HPLC). This article explores its biological activity, including mechanisms of action, interactions with biological systems, and potential applications.

- Molecular Formula : C₁₈H₂₃ClO₃

- Molecular Weight : Approximately 326.86 g/mol

- Structure : The compound features an octyl group linked to the ester functional group derived from 2-(4-chloro-2-methylphenoxy)propionic acid.

Research indicates that this compound interacts with various biological targets, influencing enzyme activity and receptor signaling pathways. Its mechanism of action is closely related to its structural components, which allow it to mimic natural plant hormones, thereby affecting growth and development processes.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Herbicidal Activity | Exhibits selective herbicidal properties against broadleaf weeds by disrupting hormonal balance. |

| Enzyme Interaction | Potential inhibition or activation of specific enzymes involved in metabolic pathways. |

| Cellular Uptake | May influence cellular uptake mechanisms, particularly in plant cells. |

Studies and Findings

- Herbicidal Efficacy : Studies have demonstrated that this compound effectively inhibits the growth of certain weed species by mimicking auxins, leading to uncontrolled growth responses in plants. This property has made it a candidate for use as a selective herbicide in agricultural practices.

- Analytical Applications : The compound has been utilized in HPLC for the separation and analysis of phenoxypropionic acid derivatives. Research has shown successful separation using reverse-phase HPLC columns with mobile phases containing acetonitrile and phosphoric acid, highlighting its utility in analytical chemistry.

- Microbial Degradation Studies : Investigations into the biodegradation of related compounds have identified microorganisms capable of degrading chlorinated phenoxyacetic acids, suggesting that this compound may also undergo microbial transformation in environmental settings .

Case Study 1: Herbicidal Application

A field study conducted on the efficacy of this compound demonstrated significant reductions in weed biomass compared to untreated controls. The study highlighted its potential for integrated weed management strategies.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment evaluated the persistence and degradation pathways of this compound in soil. Results indicated that while the compound is relatively stable, it can be metabolized by soil microorganisms, leading to less harmful byproducts over time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.